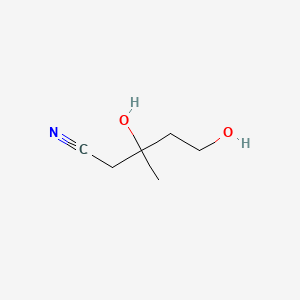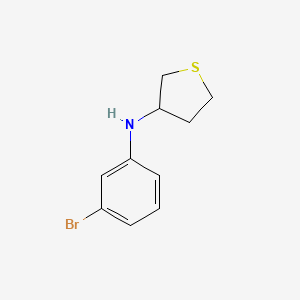
Ethyl 4-(bromomethyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(bromomethyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form the isoxazole ring, followed by bromination at the methyl position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(bromomethyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 4-(bromomethyl)isoxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of Ethyl 4-(bromomethyl)isoxazole-3-carboxylate involves its interaction with biological targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with specific receptors or enzymes, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-methylisoxazole-3-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-(bromomethyl)isoxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
4-(Bromomethyl)isoxazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its acidity and reactivity.
Uniqueness
This compound is unique due to its combination of the bromomethyl group and the isoxazole ring, providing a versatile scaffold for chemical modifications and biological interactions.
Propriétés
Formule moléculaire |
C7H8BrNO3 |
|---|---|
Poids moléculaire |
234.05 g/mol |
Nom IUPAC |
ethyl 4-(bromomethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-5(3-8)4-12-9-6/h4H,2-3H2,1H3 |
Clé InChI |
BDYDITZNAWHWBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC=C1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)

![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)








